An In-depth Technical Guide to 2-Methoxy-4-phenylpyridine
An In-depth Technical Guide to 2-Methoxy-4-phenylpyridine
CAS Number: 53698-46-7
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-phenylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a phenyl group at the 4-position. This unique arrangement of functional groups makes it a compound of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The methoxy group, a common substituent in drug molecules, can favorably modulate physicochemical properties such as lipophilicity and metabolic stability, and can also participate in crucial binding interactions.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-Methoxy-4-phenylpyridine, drawing upon established chemical principles and data from closely related analogues to offer a thorough technical resource.
Physicochemical Properties
While specific experimental data for 2-Methoxy-4-phenylpyridine is not widely available in the peer-reviewed literature, its fundamental properties can be reliably predicted and are listed below. It is important for researchers to experimentally verify these properties for their specific samples.
| Property | Value | Source |
| CAS Number | 53698-46-7 | [2][3] |
| Molecular Formula | C₁₂H₁₁NO | [2] |
| Molecular Weight | 185.22 g/mol | [2] |
| IUPAC Name | 2-methoxy-4-phenylpyridine | |
| Synonyms | 2-methoxy-4-phenyl-pyridine | [2] |
| Appearance | Predicted to be a solid or liquid at room temperature | |
| Purity | Commercially available up to 98% | [2] |
| InChI Key | JQBGXZBRNVIYRH-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
The synthesis of 2-Methoxy-4-phenylpyridine can be approached through several established synthetic strategies in organic chemistry. The most logical and widely applicable methods involve modern cross-coupling reactions.
Predicted Synthetic Routes
Two primary retrosynthetic disconnections can be envisioned for the synthesis of 2-Methoxy-4-phenylpyridine, leveraging palladium-catalyzed cross-coupling reactions.
Caption: Retrosynthetic analysis of 2-Methoxy-4-phenylpyridine.
Route A , involving a nucleophilic aromatic substitution of a methoxide for a halide on a 4-phenylpyridine scaffold, is generally less favorable due to the electronic nature of the pyridine ring.
Route B represents a more robust and versatile approach. This involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling, between a 4-halo-2-methoxypyridine and a suitable phenylating agent.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Proposed)
The following is a proposed, detailed protocol for the synthesis of 2-Methoxy-4-phenylpyridine via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies for similar transformations and should be optimized for specific laboratory conditions.[4][5][6]
Reaction Scheme:
Materials:
-
4-Bromo-2-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-methoxypyridine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Methoxy-4-phenylpyridine.
Caption: Proposed workflow for the Suzuki-Miyaura synthesis.
Reactivity Insights
The reactivity of 2-Methoxy-4-phenylpyridine is dictated by the electronic properties of its constituent parts. The pyridine nitrogen is a site of basicity and can be protonated or coordinated to metal centers. The methoxy group at the 2-position is an electron-donating group, which can influence the reactivity of the pyridine ring towards electrophilic substitution, though such reactions are generally challenging on pyridines. The phenyl group at the 4-position can undergo typical electrophilic aromatic substitution reactions.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methoxy group.
-
Phenyl Protons: A multiplet in the range of 7.2-7.6 ppm.
-
Pyridine Protons: Signals for the protons at the 3, 5, and 6 positions of the pyridine ring, likely appearing as doublets and singlets (or narrow doublets) between 6.8 and 8.5 ppm.
-
Methoxy Protons: A sharp singlet integrating to three protons, expected around 3.9-4.1 ppm.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all twelve carbon atoms in the molecule.
-
Aromatic Carbons: Signals for the phenyl and pyridine carbons will appear in the aromatic region (approximately 110-160 ppm). The carbon bearing the methoxy group is expected to be significantly downfield.
-
Methoxy Carbon: A distinct signal for the methoxy carbon is anticipated in the range of 55-60 ppm.[11]
Mass Spectrometry
Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 185. Common fragmentation patterns would likely involve the loss of a methyl radical (M-15) or a methoxy radical (M-31).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹
-
C-O stretching (ether): ~1000-1300 cm⁻¹
Applications in Drug Discovery and Development
Phenylpyridine derivatives are a significant class of compounds in medicinal chemistry, with applications in various therapeutic areas including oncology, inflammation, and neurodegenerative diseases.[7][12][13]
Potential as Kinase Inhibitors
Many kinase inhibitors incorporate a pyridine core, which can form crucial hydrogen bonds with the hinge region of the kinase domain. The 2-methoxy-4-phenylpyridine scaffold could serve as a foundation for the development of novel inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases.
Anti-inflammatory and Anticancer Potential
Derivatives of phenylpyridine have been investigated as anti-inflammatory agents through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.[7] Additionally, the phenylpyridine motif is present in compounds designed to inhibit tubulin polymerization, a validated anticancer strategy.[7] The specific substitution pattern of 2-Methoxy-4-phenylpyridine may offer a unique pharmacological profile in these contexts.
Agrochemical Research
Pyridine derivatives are also widely used in the agrochemical industry as herbicides, fungicides, and insecticides.[14] The biological activity of 2-Methoxy-4-phenylpyridine in this sector remains an unexplored but potentially fruitful area of research.
Safety and Handling
Potential Hazards:
-
Oral Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Methoxy-4-phenylpyridine (CAS 53698-46-7) is a chemical entity with considerable potential for applications in drug discovery and materials science, owing to its combination of the pharmacologically significant pyridine ring and the property-modulating methoxy group. While specific experimental data for this compound is currently limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further research into the biological activities and material properties of this compound is warranted and is anticipated to unveil novel applications.
References
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved from [Link]
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- (n.d.). Buy 3-Methoxy-2-phenylpyridine | 53698-49-0.
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. Retrieved from [Link]
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Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-phenylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-2-phenylpyridine. Retrieved from [Link]
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ACS Publications. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylpyridine. Retrieved from [Link]
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Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
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PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
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